318‑Fold Superior Potency Against Human Glycogen Synthase 1 Compared to First‑In‑Class Inhibitor H23
In the original discovery series, the substituted imidazole H23 (yGsy2p‑IN‑H23) was identified as a first‑in‑class inhibitor of yeast Gsy2p. Subsequent SAR optimization around the imidazole core led to the pyrazole yGsy2p‑IN‑1. In a fluorescence polarization assay measuring human GS activity, yGsy2p‑IN‑1 exhibits an IC50 of 2.75 µM, whereas H23 has an IC50 of 875 µM [1]. This corresponds to a 318‑fold (≈300‑fold) improvement in inhibitory potency against the human enzyme.
| Evidence Dimension | Inhibitory potency against human glycogen synthase 1 (hGYS1) |
|---|---|
| Target Compound Data | IC50 = 2.75 µM |
| Comparator Or Baseline | H23 (yGsy2p-IN-H23): IC50 = 875 µM |
| Quantified Difference | 318‑fold lower IC50 (higher potency) |
| Conditions | Fluorescence polarization assay using purified human GS |
Why This Matters
This magnitude of potency gain directly impacts assay sensitivity, enabling detection of subtle changes in GS activity and reducing the amount of compound required for cellular studies.
- [1] Tang B, Frasinyuk MS, Chikwana VM, et al. Discovery and Development of Small-Molecule Inhibitors of Glycogen Synthase. J Med Chem. 2020;63(7):3538-3551. View Source
